molecular formula C18H12Cl2N4 B2516787 2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile CAS No. 339026-50-5

2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile

Cat. No.: B2516787
CAS No.: 339026-50-5
M. Wt: 355.22
InChI Key: GBHINRBSLSPSLF-UHFFFAOYSA-N
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Description

2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile is a complex organic compound that features a pyridazine ring substituted with an aniline group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be formed through cyclization reactions.

    Substitution Reactions: Introduction of the aniline and dichlorophenyl groups through nucleophilic aromatic substitution or other suitable methods.

    Acetonitrile Group Addition:

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of substituents with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Anilino-3-pyridazinyl)-2-phenylacetonitrile: Lacks the dichlorophenyl group.

    2-(6-Anilino-3-pyridazinyl)-2-(2,4-difluorophenyl)acetonitrile: Contains fluorine instead of chlorine.

Uniqueness

2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile is unique due to the presence of both aniline and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(6-anilinopyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4/c19-12-6-7-14(16(20)10-12)15(11-21)17-8-9-18(24-23-17)22-13-4-2-1-3-5-13/h1-10,15H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHINRBSLSPSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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